molecular formula C18H30ClNO2 B583696 (S)-Penbutolol Hydrochloride CAS No. 28291-30-7

(S)-Penbutolol Hydrochloride

Cat. No.: B583696
CAS No.: 28291-30-7
M. Wt: 327.893
InChI Key: ITZWQFLTSRCDPC-RSAXXLAASA-N
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Description

(S)-Penbutolol Hydrochloride is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is the hydrochloride salt form of (S)-Penbutolol, which enhances its solubility and stability.

Scientific Research Applications

(S)-Penbutolol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in the study of beta-blockers and their interactions with receptors.

    Biology: The compound is used to investigate the physiological effects of beta-adrenergic receptor antagonism.

    Medicine: Research focuses on its efficacy and safety in treating cardiovascular diseases.

    Industry: It is used in the development of new pharmaceuticals and in the study of drug-receptor interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Penbutolol Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral intermediate, which is crucial for obtaining the (S)-enantiomer.

    Key Reactions: The key reactions include the formation of the beta-blocker core structure through a series of nucleophilic substitution and reduction reactions.

    Hydrochloride Formation: The final step involves the conversion of (S)-Penbutolol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Penbutolol Hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the beta-blocker core, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions are common, especially in the synthesis of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of (S)-Penbutolol, which may have different pharmacological activities.

Mechanism of Action

(S)-Penbutolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker used for similar indications.

    Atenolol: A selective beta-1 blocker with fewer side effects.

    Metoprolol: Commonly used for hypertension and heart failure.

Uniqueness

(S)-Penbutolol Hydrochloride is unique due to its non-selective beta-blocking activity, which allows it to target both beta-1 and beta-2 receptors. This broad activity profile makes it effective in treating a variety of cardiovascular conditions, but it may also lead to a higher incidence of side effects compared to selective beta-blockers.

Properties

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWQFLTSRCDPC-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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